![molecular formula C12H13NO2 B563512 1-(3-Ethoxyindolizin-1-yl)ethanone CAS No. 109017-90-5](/img/structure/B563512.png)
1-(3-Ethoxyindolizin-1-yl)ethanone
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Overview
Description
1-(3-Ethoxyindolizin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used in various fields of research such as pharmacology, biochemistry, and neuroscience. This compound is known for its unique properties, which make it an ideal candidate for research purposes.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyindolizin-1-yl)ethanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitters in the brain. It is also believed to have an effect on the release of certain hormones in the body.
Biochemical and Physiological Effects:
1-(3-Ethoxyindolizin-1-yl)ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to have an effect on the release of dopamine in the brain. It has also been shown to have an effect on the release of certain hormones in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Ethoxyindolizin-1-yl)ethanone in lab experiments is its unique properties. It is a synthetic compound that can be easily synthesized in the lab. It is also highly stable and can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its high cost.
Future Directions
There are many future directions for research involving 1-(3-Ethoxyindolizin-1-yl)ethanone. One possible direction is the study of its effects on the body's immune system. Another possible direction is the study of its effects on the body's endocrine system. Additionally, research could be conducted on the use of this compound in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 1-(3-Ethoxyindolizin-1-yl)ethanone involves a series of chemical reactions. The first step involves the condensation of 3-ethoxyacrolein with indole in the presence of a basic catalyst. This reaction results in the formation of 3-ethoxyindole. The second step involves the reaction of 3-ethoxyindole with ethyl chloroacetate in the presence of a base. This reaction results in the formation of 1-(3-Ethoxyindolizin-1-yl)ethanone.
Scientific Research Applications
1-(3-Ethoxyindolizin-1-yl)ethanone is widely used in scientific research for various purposes. It is used in the study of the mechanism of action of various drugs and their effects on the body. It is also used in the study of the biochemical and physiological effects of various compounds on the body.
properties
IUPAC Name |
1-(3-ethoxyindolizin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8-10(9(2)14)11-6-4-5-7-13(11)12/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVKWXMHEZWQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C2N1C=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyindolizin-1-yl)ethanone |
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